molecular formula C30H22S3 B12606136 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene CAS No. 643768-24-5

1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene

Cat. No.: B12606136
CAS No.: 643768-24-5
M. Wt: 478.7 g/mol
InChI Key: GNRWWNWKWSCQOP-UHFFFAOYSA-N
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Description

1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is an organic compound that belongs to the class of thiophene-based molecules Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene typically involves the coupling of thiophene derivatives with benzothiophene cores. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of boronic acids or esters and halogenated thiophene derivatives under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene in optoelectronic applications involves its ability to absorb and emit light. The compound’s molecular structure allows for efficient charge transfer and separation, making it suitable for use in devices such as OLEDs and photovoltaic cells. The thiophene rings and benzothiophene core play a crucial role in the compound’s electronic properties, facilitating the movement of electrons and holes within the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene is unique due to its specific arrangement of thiophene rings and benzothiophene core, which imparts distinct electronic properties. This structural uniqueness makes it particularly suitable for applications in optoelectronics and materials science, where precise control over electronic properties is essential .

Properties

CAS No.

643768-24-5

Molecular Formula

C30H22S3

Molecular Weight

478.7 g/mol

IUPAC Name

1,3-bis(5-methylthiophen-2-yl)-5,6-diphenyl-2-benzothiophene

InChI

InChI=1S/C30H22S3/c1-19-13-15-27(31-19)29-25-17-23(21-9-5-3-6-10-21)24(22-11-7-4-8-12-22)18-26(25)30(33-29)28-16-14-20(2)32-28/h3-18H,1-2H3

InChI Key

GNRWWNWKWSCQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C3C=C(C(=CC3=C(S2)C4=CC=C(S4)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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